

Application Notes and Protocols for Sonogashira Coupling of 7-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: 7-Bromoisoquinolin-1-amine

Cat. No.: B152705

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Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^{[1][2]} This reaction, catalyzed by palladium and copper complexes, has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.^[1] Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry. The introduction of an alkynyl moiety at the 7-position of the isoquinoline ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents. This document provides detailed protocols and application notes for the Sonogashira coupling of **7-Bromoisoquinolin-1-amine** with various terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.^{[1][3]} The generally accepted mechanism involves the oxidative addition of the aryl halide (**7-Bromoisoquinolin-1-amine**) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.^{[1][3]} Reductive elimination from the resulting palladium(II)

complex yields the desired 7-alkynylisoquinolin-1-amine product and regenerates the active palladium(0) catalyst.[1][3] The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct and can also function as a solvent.[1][2]

Experimental Protocols

Herein, we provide representative protocols for the Sonogashira coupling of **7-Bromoisoquinolin-1-amine**. These protocols are based on general procedures for Sonogashira reactions and may require optimization for specific substrates and scales.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of **7-Bromoisoquinolin-1-amine** with a variety of terminal alkynes.

Materials:

- **7-Bromoisoquinolin-1-amine**
- Terminal alkyne (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equivalents)
- Copper(I) iodide (CuI , 0.025-0.05 equivalents)
- Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), which can also serve as the solvent)
- Anhydrous co-solvent (e.g., THF or DMF, if needed)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and Schlenk line techniques

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **7-Bromoisoquinolin-1-amine** (1.0 equiv), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equiv), and copper(I) iodide (CuI , 0.025 equiv).
- Add the anhydrous solvent (e.g., THF, 5 mL for a 0.81 mmol scale reaction) and the amine base (e.g., diisopropylamine, 7.0 equiv).[3]
- Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.[3]
- Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[3]
- The filtrate can be washed sequentially with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.[3]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 7-alkynylisoquinolin-1-amine.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous in cases where the presence of copper may lead to side reactions or complicate purification.

Materials:

- **7-Bromoisoquinolin-1-amine**
- Terminal alkyne (1.2-1.5 equivalents)

- Palladium catalyst (e.g., Pd(OAc)₂, 1.5-5 mol%)
- Phosphine ligand (e.g., XPhos, 3-10 mol%)[4]
- Base (e.g., Cs₂CO₃ or Et₃N, 2.0-3.0 equivalents)[4][5]
- Anhydrous solvent (e.g., DMF or MeCN)[4][5]
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and Schlenk line techniques

Procedure:

- In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., Xantphos, 0.10 equiv) in the anhydrous solvent (e.g., dry DMF, 8 mL for a 1.0 mmol scale reaction) and stir for 20 minutes at room temperature.[5]
- To this mixture, add the base (e.g., Cs₂CO₃, 2.0 equiv), **7-Bromoisoquinolin-1-amine** (1.0 equiv), and the terminal alkyne (2.0 equiv).[5]
- Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[1][4] A reduction in temperature from 100°C can significantly decrease the conversion rate.[4]
- After completion, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and parameters for Sonogashira couplings that can be adapted for **7-Bromoisoquinolin-1-amine**.

Table 1: Typical Reaction Parameters for Copper-Cocatalyzed Sonogashira Coupling

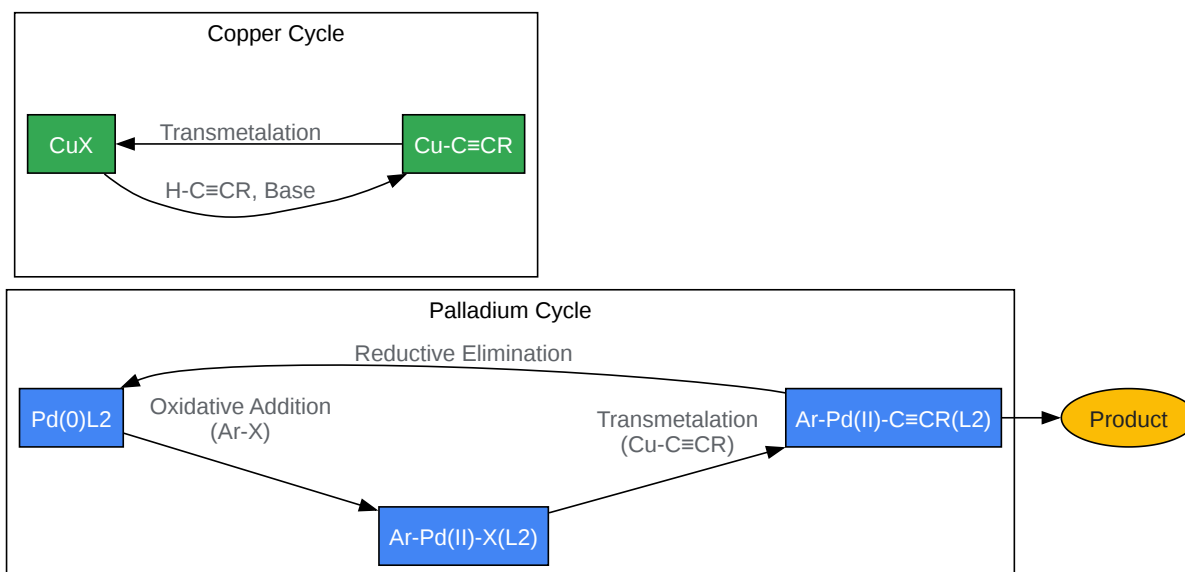
Parameter	Value/Reagent	Notes
Aryl Halide	7-Bromoisoquinolin-1-amine (1.0 equiv)	Reactivity order: I > OTf > Br > Cl.[3]
Terminal Alkyne	1.1 - 1.5 equiv	A slight excess is generally used.
Palladium Catalyst	Pd(PPh ₃) ₂ Cl ₂ (5 mol %)	Other common catalysts include Pd(PPh ₃) ₄ .
Copper Co-catalyst	CuI (2.5 mol %)	Essential for the copper cycle.
Base	Diisopropylamine (7.0 equiv) or Et ₃ N	Can also serve as the solvent. [2][3]
Solvent	THF or DMF	Anhydrous conditions are recommended.[6]
Temperature	Room Temperature to 80 °C	Higher temperatures may be needed for less reactive substrates.[1]
Reaction Time	3 - 16 hours	Monitored by TLC or LC-MS.

Table 2: Typical Reaction Parameters for Copper-Free Sonogashira Coupling

Parameter	Value/Reagent	Notes
Aryl Halide	7-Bromoisoquinolin-1-amine (1.0 equiv)	
Terminal Alkyne	1.5 - 2.0 equiv	A larger excess may be beneficial.
Palladium Catalyst	Pd(OAc) ₂ (1.5 - 5 mol %)	Pre-catalyst that forms the active Pd(0) species. [4]
Ligand	XPhos (3 - 10 mol %) or Xantphos	Bulky, electron-rich phosphine ligands are often effective. [4] [5]
Base	Cs ₂ CO ₃ (2.0 equiv) or Et ₃ N	Inorganic bases are common in copper-free systems. [5]
Solvent	DMF or MeCN	High-boiling point solvents are often used. [4] [5]
Temperature	90 - 110 °C	Higher temperatures are generally required than in cocatalyzed reactions. [4] [5]
Reaction Time	16 - 24 hours	Monitored by TLC or LC-MS.

Visualizations

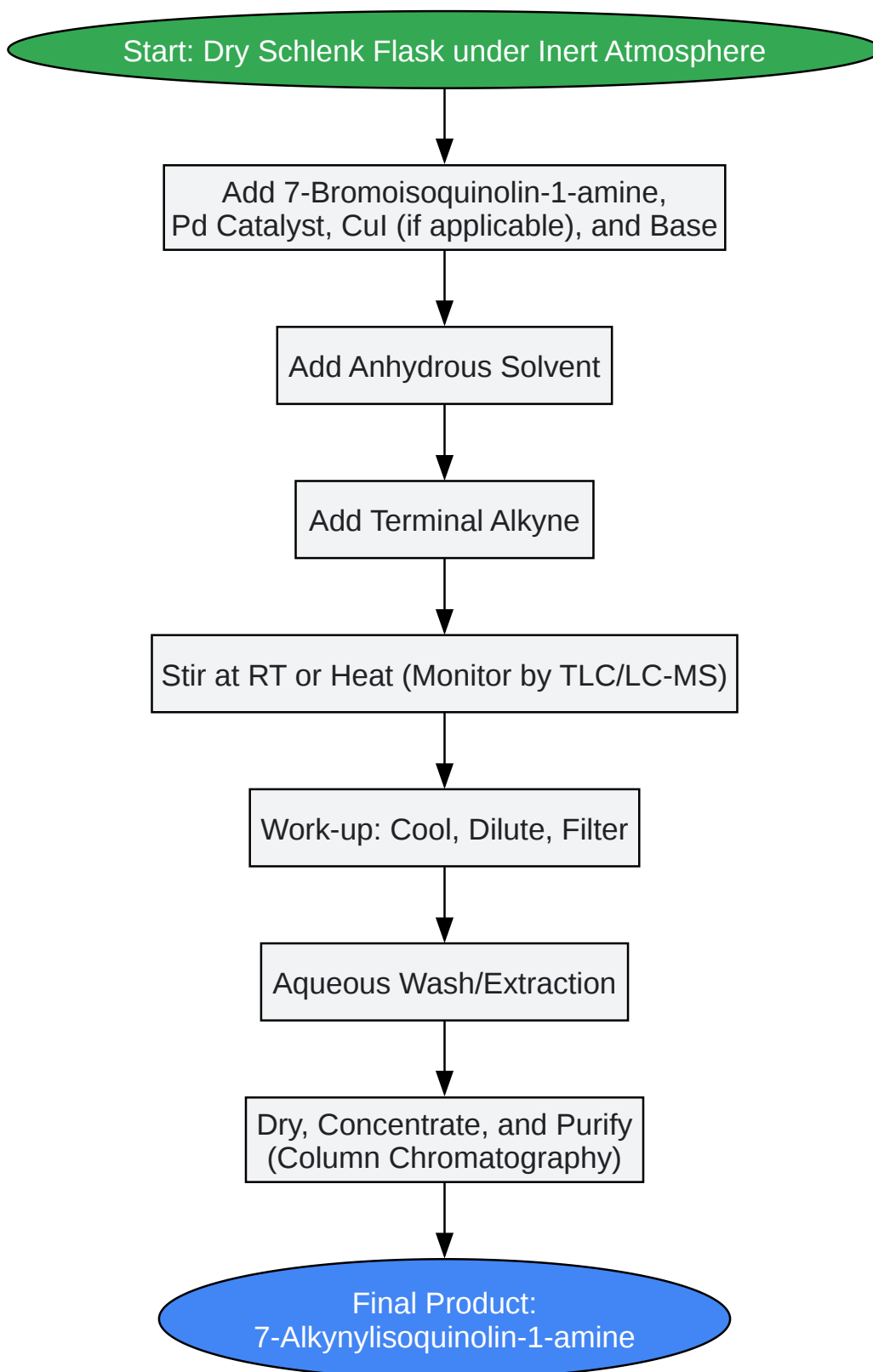
Catalytic Cycle of Sonogashira Coupling



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Caption: The catalytic cycles of the palladium and copper co-catalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling



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